molecular formula C16H23N B14208015 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- CAS No. 834918-98-8

3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl-

Cat. No.: B14208015
CAS No.: 834918-98-8
M. Wt: 229.36 g/mol
InChI Key: MEZDRMJNVFHPSH-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring with amine and diethynyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-Cyclohexen-1-amine with diethynyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the amine group and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The amine and diethynyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions, while the diethynyl groups may participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexen-1-amine, 4-ethynyl-N,N-dipropyl-
  • 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde

Uniqueness

3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is unique due to the presence of both amine and diethynyl groups on the cyclohexene ring

Properties

CAS No.

834918-98-8

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

3,4-diethynyl-N,N-dipropylcyclohex-3-en-1-amine

InChI

InChI=1S/C16H23N/c1-5-11-17(12-6-2)16-10-9-14(7-3)15(8-4)13-16/h3-4,16H,5-6,9-13H2,1-2H3

InChI Key

MEZDRMJNVFHPSH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC(=C(C1)C#C)C#C

Origin of Product

United States

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